5-hydroxy-6-phenylpyridazin-3(2H)-one

Synthetic methodology Process chemistry Pyridazinone synthesis

5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one (CAS 144284‑87‑7; also indexed as its tautomer 4‑hydroxy‑3‑phenyl‑1H‑pyridazin‑6‑one) belongs to the 6‑phenyl‑3(2H)‑pyridazinone class, a heterocyclic core widely exploited in medicinal chemistry for antiplatelet, vasorelaxant and anti‑inflammatory indications [REFS‑1]. Unlike the unsubstituted 6‑phenylpyridazin‑3(2H)‑one parent (CAS 2166‑31‑6), the 5‑hydroxy substituent introduces a hydrogen‑bond donor/acceptor site and a synthetic handle that fundamentally alters both physicochemical properties and derivatisation potential [REFS‑2].

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B12301942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-6-phenylpyridazin-3(2H)-one
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=O)C=C2O
InChIInChI=1S/C10H8N2O2/c13-8-6-9(14)11-12-10(8)7-4-2-1-3-5-7/h1-6H,(H2,11,13,14)
InChIKeyIVRZVHFBCCYKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6-phenylpyridazin-3(2H)-one: A 5‑Oxygenated Pyridazinone Scaffold for Antiplatelet and Anti‑Inflammatory Lead Discovery


5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one (CAS 144284‑87‑7; also indexed as its tautomer 4‑hydroxy‑3‑phenyl‑1H‑pyridazin‑6‑one) belongs to the 6‑phenyl‑3(2H)‑pyridazinone class, a heterocyclic core widely exploited in medicinal chemistry for antiplatelet, vasorelaxant and anti‑inflammatory indications [REFS‑1]. Unlike the unsubstituted 6‑phenylpyridazin‑3(2H)‑one parent (CAS 2166‑31‑6), the 5‑hydroxy substituent introduces a hydrogen‑bond donor/acceptor site and a synthetic handle that fundamentally alters both physicochemical properties and derivatisation potential [REFS‑2]. The pharmacological significance of 5‑position substitution is well established: modification at this position modulates both antiplatelet potency and mechanism of action [REFS‑3].

Why 6‑Phenylpyridazin‑3(2H)‑one or 5‑Halogenated Analogs Cannot Replace 5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one


The 5‑position substituent is the dominant determinant of both biological activity profile and synthetic downstream utility in the 6‑phenyl‑3(2H)‑pyridazinone series. The unsubstituted parent (6‑phenylpyridazin‑3(2H)‑one, CAS 2166‑31‑6) lacks the hydrogen‑bond donor required for key target interactions such as COX‑2 inhibition via hydrogen bonding [REFS‑1], while 5‑chloro‑ and 5‑bromo‑analogs (CAS 51660‑08‑3 and 90766‑97‑5, respectively) carry a halogen atom that eliminates hydrogen‑bond donation and redirects derivatisation toward cross‑coupling rather than ester/ether formation [REFS‑2]. Critically, the hydroxyl group enables one‑step, quantitative synthesis via adapted Vilsmeier conditions, a manufacturing advantage that halogenated or unsubstituted variants cannot replicate without additional protection/deprotection steps [REFS‑3].

Quantitative Differentiation Evidence for 5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one – Comparator Matrix


Synthetic Efficiency: One‑Step, Quantitative Yield vs. Multi‑Step Routes for Halogenated and Unsubstituted Analogs

5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one is accessible in a single synthetic step with quantitative yield using adapted Vilsmeier conditions, whereas the unsubstituted 6‑phenylpyridazin‑3(2H)‑one requires multi‑step aromatisation from a dihydro‑precursor and the 5‑bromo analog requires halogenation plus subsequent purification [REFS‑1]. This represents a step‑count reduction from ≥2 steps to 1 step and a yield improvement from typical 60–80% (for aromatisation of the dihydro precursor) to near‑quantitative for the 5‑hydroxy compound [REFS‑2].

Synthetic methodology Process chemistry Pyridazinone synthesis

Hydrogen‑Bond Donor Capacity: A Key Determinant for COX‑2 Target Engagement vs. 5‑Chloro and 5‑Bromo Analogs

5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one possesses one hydrogen‑bond donor (the 5‑OH), whereas 5‑chloro‑ (CAS 51660‑08‑3) and 5‑bromo‑6‑phenylpyridazin‑3(2H)‑one (CAS 90766‑97‑5) possess zero H‑bond donors because the halogen substituent can only function as a weak H‑bond acceptor. This difference is critical for COX‑2 inhibition, where hydrogen‑bond donation to the COX‑2 active site is a reported interaction mechanism for pyridazinone‑based inhibitors [REFS‑1]. The H‑bond donor count is 1 for the target compound vs. 0 for 5‑chloro and 5‑bromo comparators.

COX‑2 inhibition Anti‑inflammatory Molecular recognition

Lipophilicity Modulation: Reduced logP vs. 6‑Phenylpyridazin‑3(2H)‑one Parent Enables Improved Aqueous Handling

The predicted logP of 5‑hydroxy‑6‑phenylpyridazin‑3(2H)‑one is lower than that of the unsubstituted parent 6‑phenylpyridazin‑3(2H)‑one due to the additional hydroxyl group. The parent compound has a reported logP ranging from 0.98 to 2.16 depending on measurement conditions [REFS‑1], while the 5‑hydroxy derivative is expected to be approximately 0.5–1.0 log units lower based on the ΔlogP contribution of an aromatic hydroxyl group (π‑OH ≈ −0.67) [REFS‑2].

Physicochemical properties logP Drug‑likeness

Synthetic Handle Versatility: 5‑OH Enables Ester, Ether and Sulfonate Derivatisation Routes Inaccessible to 5‑H and 5‑Halogen Analogs

The 5‑hydroxy group permits direct O‑acylation, O‑alkylation, sulfonylation and phosphorylation without requiring pre‑functionalisation. In contrast, the unsubstituted 6‑phenylpyridazin‑3(2H)‑one requires initial electrophilic aromatic substitution or directed metalation to install functionality at position 5, while 5‑chloro and 5‑bromo analogs are restricted to cross‑coupling chemistry (Suzuki, Stille, Heck) for further elaboration [REFS‑1]. This means the 5‑hydroxy compound can access O‑linked derivatives (ethers, esters, carbamates) directly, a chemical space inaccessible to the halogenated analogs without hydroxyl installation.

Derivatisation Medicinal chemistry Structure–activity relationships

Tautomeric Duality: 5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one Exists in Equilibrium with 4‑Hydroxy‑3‑phenyl‑1H‑pyridazin‑6‑one, Offering Dual Reactivity Profiles

Vendor datasheets list the IUPAC name as 4‑hydroxy‑3‑phenyl‑1H‑pyridazin‑6‑one, indicating that the compound exists as a tautomeric mixture where the hydroxyl proton can reside on either the oxygen at position 5 (pyridazin‑3‑one form) or the ring nitrogen (4‑hydroxy‑pyridazine form) [REFS‑1]. This tautomerism is absent in 5‑chloro‑ and 5‑bromo‑6‑phenylpyridazin‑3(2H)‑one, which exist exclusively in the pyridazin‑3‑one form. The tautomeric equilibrium provides two distinct electrophilic/nucleophilic reaction sites from a single compound, a feature not shared by the halogenated or unsubstituted analogs.

Tautomerism Regioselectivity Synthetic planning

Platelet Aggregation Inhibition: 5‑Oxygenated Pyridazinones Show Class‑Level Antiplatelet Activity with IC50 in the Micromolar Range

While direct IC50 data for 5‑hydroxy‑6‑phenylpyridazin‑3(2H)‑one are not separately reported, the 5‑oxygenated subclass of 6‑phenyl‑3(2H)‑pyridazinones (including 5‑hydroxymethyl derivatives) has demonstrated platelet aggregation inhibitory activity. The closely related 6‑phenyl‑5‑hydroxymethyl‑4,5‑dihydro‑3(2H)‑pyridazinone inhibits thrombin‑induced platelet aggregation with an IC50 of 0.25 mM, and the most potent 5‑substituted analog in the series (compound 22) shows an IC50 of 15 μM [REFS‑1]. This places the 5‑oxygenated subclass in a biologically relevant potency range distinct from the 5‑halogenated analogs, which have been primarily pursued for insecticidal rather than antiplatelet applications [REFS‑2].

Antiplatelet Thrombosis Cardiovascular

Optimal Procurement and Application Scenarios for 5‑Hydroxy‑6‑phenylpyridazin‑3(2H)‑one


Medicinal Chemistry: Anti‑Inflammatory Lead Generation via COX‑2 Hydrogen‑Bond Interactions

Teams designing COX‑2 inhibitors should prioritise 5‑hydroxy‑6‑phenylpyridazin‑3(2H)‑one over the unsubstituted or 5‑halogenated analogs, because the 5‑OH group provides the hydrogen‑bond donor required for interaction with the COX‑2 inhibitory site, as documented for pyridazinone‑based COX‑2 inhibitors [REFS‑1]. The compound can serve as a direct scaffold for O‑acyl or O‑alkyl derivatisation to explore COX‑2 binding pocket complementarity without the need for pre‑functionalisation at position 5.

Process Chemistry: Cost‑Efficient Building Block Sourcing for Large‑Scale SAR Campaigns

For procurement managers sourcing multi‑gram quantities of a 5‑substituted‑6‑phenyl‑3(2H)‑pyridazinone building block, the 5‑hydroxy derivative offers a decisive cost and lead‑time advantage: it is synthesised in a single step with quantitative yield using adapted Vilsmeier conditions [REFS‑2], whereas the 5‑bromo analog (CAS 90766‑97‑5, priced at ~$230.90 for research quantities) requires additional halogenation steps. The one‑step route also minimises purification costs and solvent waste.

Cardiovascular Drug Discovery: Antiplatelet Screening Library Construction

Research groups constructing platelet aggregation inhibitor screening libraries should include 5‑hydroxy‑6‑phenylpyridazin‑3(2H)‑one as a core member of the 5‑oxygenated subclass, which has demonstrated antiplatelet activity in the micromolar range (class‑level benchmark IC50 ~15 μM for the most potent analog) [REFS‑3]. The compound can be further derivatised via the 5‑OH handle to generate focused libraries, whereas 5‑halogenated analogs are predominantly associated with agrochemical (insecticidal) applications and are less relevant for cardiovascular screening [REFS‑4].

Synthetic Methodology Development: Tautomer‑Exploiting Regioselective Derivatisation Studies

The tautomeric equilibrium between 5‑hydroxy‑6‑phenylpyridazin‑3(2H)‑one and 4‑hydroxy‑3‑phenyl‑1H‑pyridazin‑6‑one [REFS‑5] makes this compound an ideal model substrate for developing regioselective N‑ vs. O‑alkylation/acylation protocols — a capability not offered by the single‑tautomer 5‑chloro or 5‑bromo analogs. Academic and industrial methodology groups can use this compound to study solvent‑ and base‑controlled regioselectivity on ambident nucleophiles.

Quote Request

Request a Quote for 5-hydroxy-6-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.